![molecular formula C16H31N3O4 B12528736 L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- CAS No. 834910-11-1](/img/structure/B12528736.png)
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of valinamide and isoleucyl groups, which are derivatives of the amino acids valine and isoleucine, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- typically involves the following steps:
Protection of Amino Groups: The amino groups of valine and isoleucine are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- may involve automated peptide synthesizers that streamline the coupling and deprotection steps. These synthesizers allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
Uniqueness
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- is unique due to its specific combination of valinamide and isoleucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
834910-11-1 |
|---|---|
Fórmula molecular |
C16H31N3O4 |
Peso molecular |
329.43 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H31N3O4/c1-8-10(4)12(19-15(22)23-16(5,6)7)14(21)18-11(9(2)3)13(17)20/h9-12H,8H2,1-7H3,(H2,17,20)(H,18,21)(H,19,22)/t10-,11-,12-/m0/s1 |
Clave InChI |
JSGJRFCFMGJNOM-SRVKXCTJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


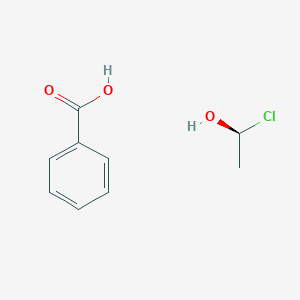
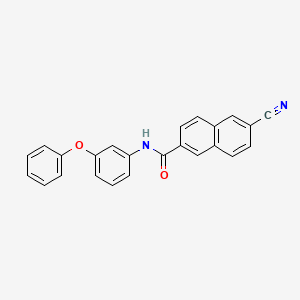
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
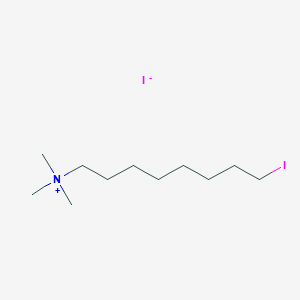
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)

![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
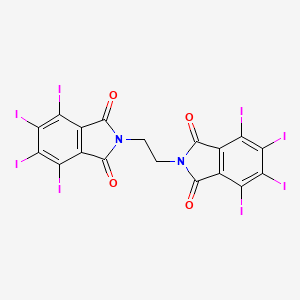
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
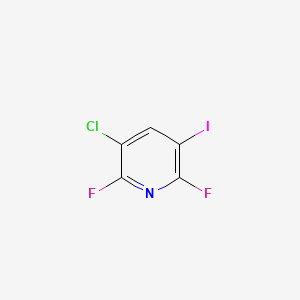
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
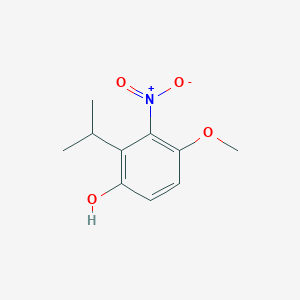
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
